molecular formula C27H27ClN4O2 B11434703 9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11434703
M. Wt: 475.0 g/mol
InChI Key: OZQOXGNMUQEXII-UHFFFAOYSA-N
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Description

9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrazoloquinazoline and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazoloquinazoline core, followed by the introduction of the chlorophenyl and dimethylphenyl groups, and finally, the carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Halogen substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on understanding its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE could be explored as a potential therapeutic agent. Its structure suggests it may have activity against certain diseases, and research may focus on optimizing its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazoline derivatives and carboxamides with different substituents. Examples include:

Uniqueness

What sets 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C27H27ClN4O2

Molecular Weight

475.0 g/mol

IUPAC Name

9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H27ClN4O2/c1-15-9-10-17(11-16(15)2)30-26(34)19-14-29-32-24(18-7-5-6-8-20(18)28)23-21(31-25(19)32)12-27(3,4)13-22(23)33/h5-11,14,24,31H,12-13H2,1-4H3,(H,30,34)

InChI Key

OZQOXGNMUQEXII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5Cl)C(=O)CC(C4)(C)C)C

Origin of Product

United States

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